molecular formula C8H4BrF3O2 B13070930 2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B13070930
M. Wt: 269.01 g/mol
InChI Key: HWYFUICEQCUTJZ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C8H4BrF3O2. This compound is characterized by the presence of bromine, fluorine, and difluoroacetic acid groups attached to a phenyl ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid can be achieved through several synthetic routes. One common method involves the lithiation of 1-bromo-4-fluorobenzene using a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium. This intermediate is then reacted with a tri(C1-C6 alkyl) borate to form a di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Lithium bases: For lithiation reactions.

    Tri(C1-C6 alkyl) borates: For boronation reactions.

    Palladium catalysts: For Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various biaryl compounds, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the difluoroacetic acid group. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H4BrF3O2/c9-4-1-2-6(10)5(3-4)8(11,12)7(13)14/h1-3H,(H,13,14)

InChI Key

HWYFUICEQCUTJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(=O)O)(F)F)F

Origin of Product

United States

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